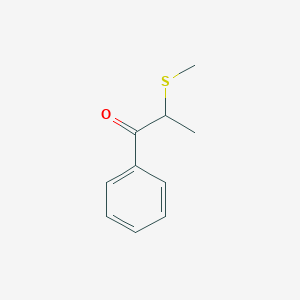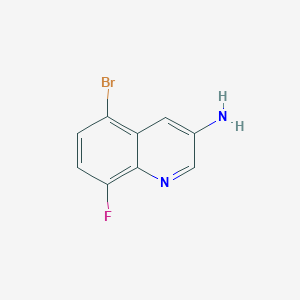![molecular formula C14H16O2 B13202548 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13202548.png)
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a spiro compound characterized by a unique structure where a benzopyran ring is fused with a cyclopentane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclopentanone derivative and a benzopyran precursor in the presence of a suitable catalyst. The reaction conditions often include refluxing in an organic solvent such as toluene or ethanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, where reagents like bromine or nitric acid can introduce substituents onto the benzopyran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated rings.
Substitution: Halogenated or nitrated benzopyran derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.
Biology: In biological research, the compound is studied for its potential bioactivity. It may exhibit properties such as antimicrobial or anticancer activity, making it a candidate for drug development.
Medicine: The compound’s derivatives are explored for their pharmacological properties. Research is ongoing to determine their efficacy and safety as therapeutic agents.
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and resins. Its structural properties contribute to the enhancement of material performance.
Wirkmechanismus
The mechanism by which 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s spiro structure allows it to fit into binding sites with high specificity, modulating biological pathways and eliciting desired effects.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclohexane]-4-one
- 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cycloheptane]-4-one
Uniqueness: 7-Methyl-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is unique due to its specific spiro structure and the presence of a methyl group at the 7-position. This structural feature influences its reactivity and interaction with biological targets, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H16O2 |
|---|---|
Molekulargewicht |
216.27 g/mol |
IUPAC-Name |
7-methylspiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C14H16O2/c1-10-4-5-11-12(15)9-14(6-2-3-7-14)16-13(11)8-10/h4-5,8H,2-3,6-7,9H2,1H3 |
InChI-Schlüssel |
QTRCXGNURAYZKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C(=O)CC3(O2)CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonyl chloride](/img/structure/B13202465.png)
![N-[1-(furan-2-yl)ethyl]cyclopropanamine](/img/structure/B13202481.png)
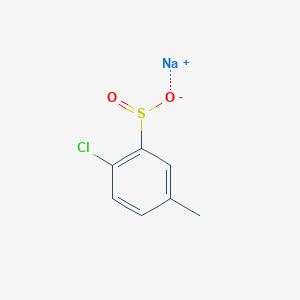
![5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13202491.png)

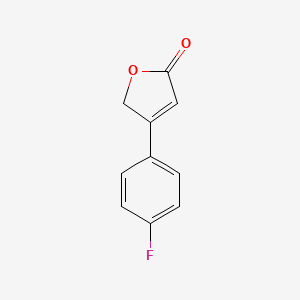
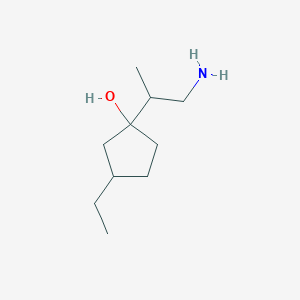

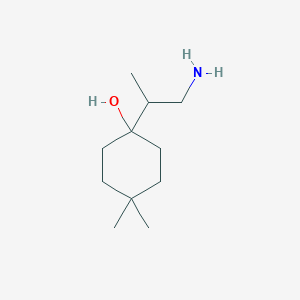
![tert-Butyl N-{[(2R,4r,6S)-2,6-dimethylpiperidin-4-yl]methyl}carbamate](/img/structure/B13202529.png)
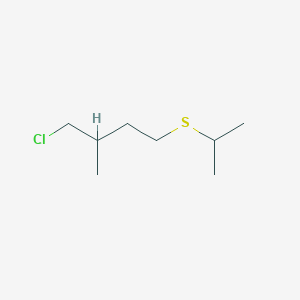
![Methyl 2-[4-(3-fluorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13202544.png)
